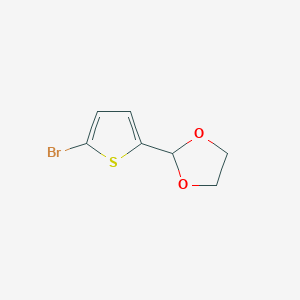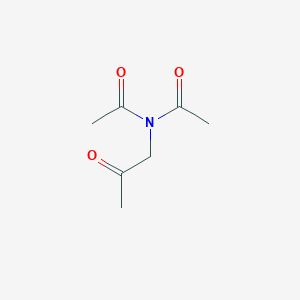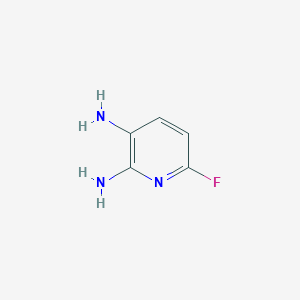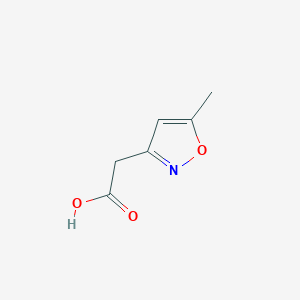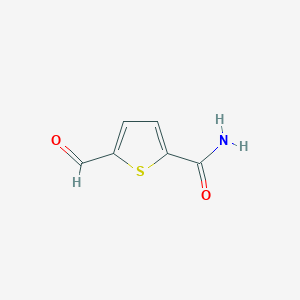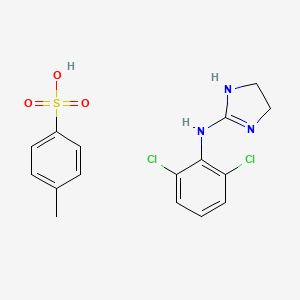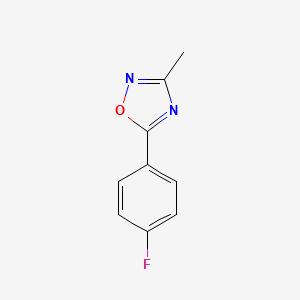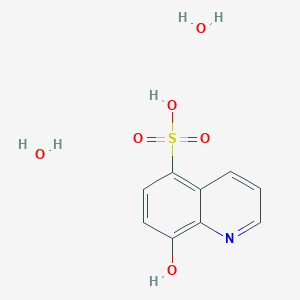![molecular formula C9H17IN2 B1337637 Yoduro de trimetil[(1-metil-1H-pirrol-2-il)metil]azanio CAS No. 54828-80-7](/img/structure/B1337637.png)
Yoduro de trimetil[(1-metil-1H-pirrol-2-il)metil]azanio
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-component reactions that allow for the efficient creation of new molecular structures. In the case of 1,5-Disubstituted 1H-Tetrazole derivatives, a three-component reaction involving isocyanides, carbodiimides, and trimethylsilyl azide has been reported to proceed smoothly at room temperature, yielding products in high percentages ranging from 81 to 98% . This reaction is notable for its mild conditions and the absence of side reactions,
Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Se utiliza para la preparación de muestras o como reactivo en espectrometría de masas para ayudar a identificar y cuantificar proteínas en muestras biológicas complejas .
Síntesis Orgánica
Como sal de amonio cuaternario, sirve como catalizador de transferencia de fase en la síntesis orgánica. Esto permite la transferencia de un reactivo de una fase a otra fase donde la reacción ocurre de manera más eficiente .
Química Medicinal
En química medicinal, se utiliza para la síntesis de posibles fármacos. Su estructura de pirrol es un motivo común en los fármacos, y las modificaciones a este núcleo pueden conducir a nuevos agentes terapéuticos .
Ciencia de Materiales
Este compuesto puede estar involucrado en la síntesis de nuevos materiales. Su naturaleza iónica puede ser útil para crear polímeros con propiedades eléctricas específicas, como polímeros conductores .
Química Analítica
Puede utilizarse como un compuesto estándar o de referencia en química analítica para calibrar instrumentos o validar métodos, particularmente en cromatografía y espectroscopia .
Catálisis
Puede actuar como catalizador en varias reacciones químicas, incluidos los procesos de polimerización, debido a su naturaleza catiónica estable y su capacidad para donar electrones .
Biología Molecular
En biología molecular, podría utilizarse en el estudio de ácidos nucleicos, proteínas y enzimas. Sus interacciones con biomoléculas pueden proporcionar información sobre la estructura y función de estos componentes vitales .
Ciencias Ambientales
Este compuesto podría utilizarse en ciencias ambientales para estudiar el destino y el transporte de compuestos que contienen nitrógeno en el medio ambiente, lo cual es crucial para comprender los ciclos de nitrógeno y la contaminación .
Cada aplicación aprovecha la estructura química única del yoduro de trimetil[(1-metil-1H-pirrol-2-il)metil]azanio, lo que lo convierte en una herramienta versátil en la investigación científica. Las propiedades del compuesto, como su punto de fusión de 143-148 °C y su perfil de seguridad, son consideraciones importantes en su uso en estos campos .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .
Propiedades
IUPAC Name |
trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZPXDBHAVOCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492814 | |
| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54828-80-7 | |
| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

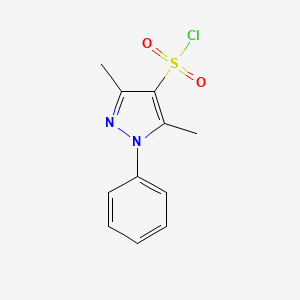
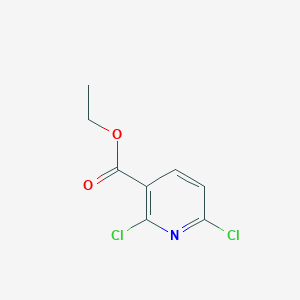
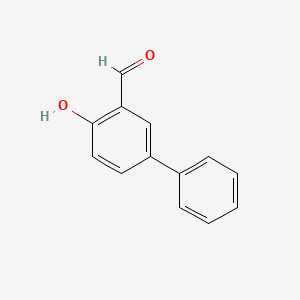
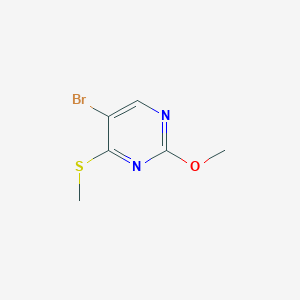
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
